Prochlorperazine sulfoxide, 4'-oxide
Description
Properties
IUPAC Name |
2-chloro-10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-24(25)13-11-22(12-14-24)9-4-10-23-17-5-2-3-6-19(17)27(26)20-8-7-16(21)15-18(20)23/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHEEKSQZNSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879495-68-8 | |
| Record name | Prochlorperazine sulfoxide, 4'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879495688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCHLORPERAZINE SULFOXIDE, 4'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ426N6G7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary laboratory synthesis of this compound involves the selective oxidation of the parent compound prochlorperazine. The key step is the introduction of the sulfoxide functional group at the 4' position of the phenothiazine ring system.
Oxidizing Agents : Common oxidants include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA). These reagents are chosen for their ability to selectively oxidize the sulfur atom to the sulfoxide without over-oxidizing to sulfone derivatives.
Solvents : Polar solvents such as ethanol or methanol are typically used to dissolve prochlorperazine and facilitate the oxidation reaction.
-
- Temperature: Ambient (room temperature) conditions are generally sufficient.
- Reaction Time: Typically ranges from 4 to 12 hours, depending on reagent concentration and desired conversion.
- Molar Ratios: The oxidizing agent to substrate ratio is usually maintained between 1:1 and 2:1 to avoid over-oxidation.
- Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of sulfoxide formation and to prevent further oxidation to sulfones.
Purification : After completion, purification is achieved through crystallization or chromatographic techniques to isolate the sulfoxide with high purity.
Industrial Production Methods
Industrial-scale synthesis of this compound follows the same fundamental oxidation principles but incorporates process intensification and quality control measures:
Continuous Flow Reactors : These reactors allow precise control of reaction parameters (temperature, residence time, reagent mixing) to optimize yield and reproducibility.
Purification Techniques : Advanced purification methods such as preparative chromatography and crystallization under controlled conditions ensure high purity and batch-to-batch consistency.
Quality Control : Stringent monitoring of reaction parameters and product purity is standard to meet pharmaceutical-grade specifications.
Data Table: Summary of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Oxidizing Agent | Hydrogen peroxide (H₂O₂), mCPBA | Same, with reagent grade optimization |
| Solvent | Ethanol, Methanol | Ethanol, Methanol or other polar solvents |
| Temperature | Room temperature (20–25 °C) | Controlled, often ambient to mild heating |
| Reaction Time | 4–12 hours | Optimized for throughput, often shorter |
| Molar Ratio (oxidant:substrate) | 1:1 to 2:1 | Precisely controlled by flow rates |
| Monitoring Method | Thin-layer chromatography (TLC) | Inline analytical methods (HPLC, UPLC) |
| Purification | Crystallization, chromatography | Preparative chromatography, crystallization |
| Yield | High, dependent on conditions | High, optimized for scale |
Analytical and Research Findings Related to Preparation
Reaction Monitoring : TLC is effective for tracking sulfoxide formation. More precise quantification during industrial synthesis uses reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).
UPLC Conditions : For quantification, an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) yields a retention time of approximately 3.2 minutes for this compound. Method validation shows excellent linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%).
Stability and Forced Degradation : Stability-indicating methods are developed through forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. These studies identify potential impurities such as sulfone derivatives and dimers, which inform purification and quality control during preparation.
Summary of Key Research Findings
The oxidation of prochlorperazine to its sulfoxide, 4'-oxide metabolite is well-established using mild oxidizing agents under controlled conditions to prevent over-oxidation.
Reaction parameters such as temperature, solvent choice, oxidant concentration, and time are critical for optimizing yield and purity.
Industrial synthesis employs continuous flow technology and advanced purification to ensure scalability and pharmaceutical quality.
Analytical methods such as UPLC provide robust tools for monitoring synthesis and ensuring product integrity.
Chemical Reactions Analysis
Types of Reactions
Prochlorperazine sulfoxide, 4’-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the parent prochlorperazine.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Prochlorperazine sulfone.
Reduction: Prochlorperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of prochlorperazine sulfoxide, 4'-oxide can be categorized into several key areas:
Analytical Chemistry
- Reference Standard : It serves as a reference standard in analytical chemistry to study the stability and degradation pathways of prochlorperazine. This is crucial for ensuring the quality and efficacy of pharmaceutical formulations.
Pharmacology
- Metabolic Pathway Investigation : Researchers utilize this compound to investigate the metabolic pathways and pharmacokinetics of prochlorperazine. Its role in the metabolism involves interactions with cytochrome P450 enzymes, particularly CYP2D6 .
- Therapeutic Efficacy : Studies have shown that prochlorperazine sulfoxide can enhance the therapeutic effects of prochlorperazine when administered via alternative routes such as buccal administration, which improves bioavailability and reduces variability compared to oral forms .
Biochemistry
- Cell Signaling Modulation : The compound affects cell signaling pathways by acting as an antagonist at dopamine D2 receptors, thereby influencing gene expression and cellular metabolism. This action is pivotal in understanding its antiemetic and antipsychotic effects.
Drug Development
- New Antipsychotic Formulations : Prochlorperazine sulfoxide is explored in the development of new antipsychotic drugs. Its unique properties may lead to formulations with improved efficacy and reduced side effects compared to traditional treatments.
Quality Control in Pharmaceuticals
- Formulation Studies : In industrial settings, it is used for quality control and formulation studies of pharmaceutical products containing prochlorperazine, ensuring compliance with regulatory standards.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Analytical Chemistry | Reference standard for stability studies | Essential for quality assurance in pharmaceuticals |
| Pharmacology | Investigation of metabolic pathways | Enhances therapeutic efficacy via alternative routes |
| Biochemistry | Modulation of cell signaling pathways | Influences dopamine receptor activity |
| Drug Development | Development of new antipsychotic formulations | Potential for improved efficacy |
| Quality Control | Used in formulation studies for pharmaceuticals | Ensures compliance with regulatory standards |
Case Study 1: Buccal Administration
A clinical study examined the pharmacokinetics of prochlorperazine when administered buccally. Results indicated that plasma concentrations were more than twice as high as those from oral tablets, with significantly lower variability. This study highlighted the potential for improved therapeutic outcomes using prochlorperazine sulfoxide derivatives .
Case Study 2: Metabolic Pathway Analysis
Research focusing on the metabolic pathways of prochlorperazine identified several metabolites including N-desmethyl prochlorperazine and prochlorperazine sulfoxide. The study provided insights into how these metabolites contribute to the overall pharmacological profile of the drug, emphasizing the importance of understanding metabolic processes in drug efficacy .
Mechanism of Action
The mechanism of action of prochlorperazine sulfoxide, 4’-oxide is similar to that of prochlorperazine. It primarily acts by blocking D2 dopamine receptors in the brain, which helps alleviate symptoms of nausea, vomiting, and psychosis. The sulfoxide group may alter the binding affinity and metabolic stability of the compound, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
Fluphenazine :
- Metabolism : Like prochlorperazine, fluphenazine undergoes hepatic metabolism but exhibits lower melanin-binding affinity. Its association constants (K₁ = 2.6 × 10⁴ M⁻¹; K₂ = 9.3 × 10² M⁻¹) are significantly lower than those of prochlorperazine (K₁ = 1.0 × 10⁶ M⁻¹; K₂ = 7.3 × 10² M⁻¹), resulting in reduced melanin sequestration .
- Cytotoxicity: Fluphenazine demonstrates 30-fold lower cytotoxicity (EC₅₀ = 18.49 μM) compared to prochlorperazine (EC₅₀ = 0.56 μM) in HEMn-LP melanocytes, attributed to differences in melanin binding and unbound drug concentrations .
Trifluoperazine N⁴'-Oxide (TFPNO):
- Pharmacokinetics: TFPNO, a metabolite of trifluoperazine, shares structural similarities with prochlorperazine sulfoxide, 4'-oxide. After a single 5 mg oral dose, TFPNO exhibits a peak plasma concentration of 3.7 ng/mL and a terminal half-life of 26.9 hours, comparable to its parent compound .
Metoclopramide :
- Metabolism: Both prochlorperazine and metoclopramide are metabolized by CYP2D5. However, metoclopramide’s slower elimination in CYP2D6 poor metabolizers increases the risk of extrapyramidal side effects, a profile less pronounced in prochlorperazine due to its inactive metabolites .
Pharmacokinetic and Binding Properties
Pharmacological Effects and Clinical Implications
- Antiemetic Efficacy : Prochlorperazine’s buccal formulation achieves higher plasma concentrations than oral dosing, enhancing its antiemetic effects . In contrast, fluphenazine’s lower melanin binding may reduce its efficacy in pigmented tissues .
- Side Effects : Prochlorperazine’s strong melanin affinity correlates with skin pigmentation disorders (e.g., vitiligoid depigmentation), whereas fluphenazine’s weaker binding minimizes such effects .
- Drug Interactions : Both prochlorperazine and metoclopramide are susceptible to CYP2D6 polymorphisms, but prochlorperazine’s inactive metabolites may mitigate toxicity risks compared to metoclopramide .
Biological Activity
Prochlorperazine sulfoxide, 4'-oxide is an oxidized metabolite of prochlorperazine, a typical antipsychotic medication. This compound exhibits distinct pharmacological properties and biological activities that are critical in understanding its therapeutic potential and safety profile. This article delves into the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.
Target of Action
this compound primarily targets the D2 dopamine receptors in the brain. These receptors are crucial for regulating dopaminergic signaling, which is implicated in various neuropsychiatric conditions.
Mode of Action
The compound acts as an antagonist at the D2 receptors, effectively blocking dopamine-mediated signaling pathways. This inhibition is essential for its antiemetic and antipsychotic effects, as it reduces dopaminergic overactivity associated with conditions such as schizophrenia and severe nausea.
This compound plays a significant role in several biochemical pathways:
- Metabolism : It is primarily metabolized in the liver through oxidation and conjugation processes involving cytochrome P450 enzymes (notably CYP2D6). The major active metabolite produced is N-desmethyl prochlorperazine .
- Transport and Distribution : The compound's transport within cells is mediated by various transporters and binding proteins, influencing its bioavailability and efficacy.
- Subcellular Localization : The localization of this compound within specific cellular compartments can affect its biological activity and interaction with target receptors.
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling : It modulates signaling pathways that are crucial for cell function, particularly those involving dopamine receptors.
- Gene Expression : The compound can alter gene expression profiles associated with dopaminergic signaling and metabolic processes .
- Temporal Effects : Laboratory studies indicate that the effects of prochlorperazine sulfoxide change over time due to factors like temperature and enzymatic activity, which can affect its stability and degradation.
Pharmacokinetics
The pharmacokinetic profile of prochlorperazine sulfoxide includes:
- Absorption : Following administration, it undergoes extensive hepatic metabolism.
- Half-life : The terminal elimination half-life is approximately 8 to 9 hours after intravenous or oral administration .
- Excretion : The compound is primarily excreted via feces and bile, with minimal amounts found in urine .
Case Studies
Recent research has highlighted the implications of prochlorperazine sulfoxide in clinical settings:
- Antipsychotic Efficacy : A study examining the effects of antipsychotic medications on hyperlipidemia risk found that patients treated with first-generation antipsychotics like prochlorperazine exhibited a lower risk of hyperlipidemia compared to those not receiving antipsychotics. This suggests a protective metabolic effect linked to dopaminergic modulation .
- Pharmacological Research : Investigations into the metabolic pathways of prochlorperazine have demonstrated that its sulfoxide form may enhance certain therapeutic effects while mitigating side effects associated with traditional formulations. This has implications for developing more effective treatments for psychotic disorders .
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Target Receptor | D2 dopamine receptor |
| Mechanism of Action | Antagonist at D2 receptors |
| Metabolic Pathways | Hepatic metabolism via CYP2D6; produces N-desmethyl metabolite |
| Half-life | Approximately 8-9 hours |
| Primary Excretion Route | Feces and bile |
| Clinical Implications | Reduced hyperlipidemia risk; potential for enhanced efficacy |
Q & A
Q. What are the primary synthetic pathways for generating prochlorperazine sulfoxide, 4'-oxide in laboratory settings?
this compound is synthesized via oxidation of prochlorperazine using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction typically occurs in polar solvents (e.g., ethanol or methanol) at room temperature, with monitoring via thin-layer chromatography (TLC) to track sulfoxide formation. Key parameters include reaction time (4–12 hours) and molar ratios of oxidizing agent to substrate (1:1 to 2:1) to minimize over-oxidation to sulfones .
Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used. For UPLC, an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) achieves a retention time of 3.2 minutes for prochlorperazine sulfoxide. Validation parameters include linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) .
Q. How do metabolic pathways differ between prochlorperazine and its sulfoxide metabolite in vivo?
Prochlorperazine undergoes hepatic metabolism via CYP2D6-mediated oxidation to form sulfoxide derivatives, including 4'-oxide. In contrast, the sulfoxide metabolite is further metabolized to 7-hydroxyprochlorperazine sulfoxide and 4'-N-oxide derivatives. Buccal administration reduces first-pass metabolism, resulting in 50% lower plasma levels of sulfoxide metabolites compared to oral dosing. LC-MS/MS studies confirm these pathways using stable isotope-labeled internal standards .
Q. What experimental strategies resolve contradictory pharmacokinetic data on prochlorperazine sulfoxide bioavailability?
Discrepancies arise from route-dependent metabolism (e.g., oral vs. buccal) and inter-individual CYP2D6 polymorphism. To address this:
Q. How can forced degradation studies optimize stability-indicating methods for prochlorperazine sulfoxide?
Forced degradation under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions identifies critical impurities. For example:
- Acidic Hydrolysis : Generates dimer-I (Rt = 5.8 min).
- Oxidative Stress : Forms sulfone derivatives (Rt = 7.1 min).
Method validation includes robustness testing (±0.1% buffer pH, ±10% organic phase) to ensure resolution >2.0 between peaks .
Q. What are the implications of cross-reactivity in immunoassays for prochlorperazine sulfoxide quantification?
Antisera raised against prochlorperazine 4'-oxide exhibit 100% cross-reactivity with trifluoperazine 4'-oxide and partial reactivity with fluphenazine sulfoxide. To mitigate false positives:
Q. How does prochlorperazine sulfoxide’s receptor binding affinity compare to its parent compound?
While prochlorperazine acts as a dopamine D₂ receptor antagonist (IC₅₀ = 12 nM), its sulfoxide metabolite shows reduced affinity (IC₅₀ = 450 nM). Radioligand binding assays using [³H]spiperone in striatal membranes confirm this 37-fold decrease, suggesting limited contribution to antiemetic efficacy .
Q. Key Challenges and Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
